molecular formula C8H9N3O B11917615 (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B11917615
M. Wt: 163.18 g/mol
InChI Key: PGDPAPRMLZLMPM-OCAOPBLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is a chiral compound featuring a pyrazine ring linked to a 2-methylaziridine group via a ketone bridge. Its stereochemistry (S-configuration) and heterocyclic components make it a candidate for diverse applications, including medicinal chemistry and catalysis.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

[(2S)-2-methylaziridin-1-yl]-pyrazin-2-ylmethanone

InChI

InChI=1S/C8H9N3O/c1-6-5-11(6)8(12)7-4-9-2-3-10-7/h2-4,6H,5H2,1H3/t6-,11?/m0/s1

InChI Key

PGDPAPRMLZLMPM-OCAOPBLFSA-N

Isomeric SMILES

C[C@H]1CN1C(=O)C2=NC=CN=C2

Canonical SMILES

CC1CN1C(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone typically involves the formation of the aziridine ring followed by its attachment to the pyrazine moiety. One common method is the cyclization of an appropriate precursor, such as a 2-chloroethylamine derivative, with a pyrazine carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.

    Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxaziridine derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted aziridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone in oncology. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines, including:

Cancer Type Cell Line Effect Observed
Breast CancerMCF7, MDA-MB231Significant reduction in cell viability
MelanomaSKMEL-28Induction of apoptosis
Ovarian CancerSKOV-3Cell cycle arrest
Lung CancerA549Inhibition of migration

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption.

Inhibition of Kinase Activity

The compound has also been explored for its ability to inhibit key kinases involved in cancer progression, such as Checkpoint Kinase 1 (CHK1). Inhibition of CHK1 can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents, thus representing a promising avenue for combination therapy.

Metabolic Disorders

Research indicates that this compound may have applications in treating metabolic disorders. Its mechanism involves modulation of metabolic pathways associated with insulin resistance and obesity. In vitro studies demonstrate its potential to improve glucose uptake in muscle cells, suggesting a role in managing type 2 diabetes.

Neurological Disorders

Preliminary investigations have shown that this compound may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases, where it appears to mitigate oxidative stress and inflammation, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Conclusion and Future Directions

This compound shows promise across various therapeutic domains, particularly in oncology and metabolic disorders. Future research should focus on:

  • Conducting more extensive preclinical studies to validate its efficacy.
  • Exploring mechanisms of action at the molecular level.
  • Initiating clinical trials to assess safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is the basis for its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Variations on the Pyrazine Ring

  • (4-Chlorophenyl)(pyrazin-2-yl)methanone (6d): Synthesized via FeCl₂·4H₂O-catalyzed benzylic oxidation, this compound lacks the aziridine group but shares the pyrazine-ketone framework. It exhibits a melting point of 75–77°C and demonstrates stability under standard conditions .
  • 4-Methoxyphenyl (pyrazin-2-yl) Methanone: This analog substitutes the aziridine with a 4-methoxyphenyl group. It has been studied for antibacterial activity, showing moderate efficacy against Gram-positive bacteria .

Aziridine/Pyrrolidine Derivatives

  • (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone: This pyrrolidine-containing derivative, synthesized via carbodiimide coupling, shows potent bioactivity as a dual orexin receptor antagonist (79% yield, LC-MS [M+H]⁺ = 418.16). Its pyrrolidine ring offers conformational flexibility compared to the strained aziridine in the target compound .
  • [2-[4-Methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone: With a molecular weight of 359.42 g/mol, this analog incorporates a pyridine-substituted pyrrolidine, highlighting the role of extended aromatic systems in modulating solubility and target binding .

Key Difference : Aziridine’s ring strain enhances reactivity, making the target compound more suitable for covalent binding or prodrug strategies compared to pyrrolidine derivatives.

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Reference
(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone Not reported Likely low in water Sensitive to moisture/acid due to aziridine
(4-Chlorophenyl)(pyrazin-2-yl)methanone 75–77 Moderate in DCM Stable at room temperature
Di(1H-tetrazol-5-yl)methanone oxime Decomposes at 288.7 Low High thermal stability (H-bonding)

Notable Contrast: The target compound’s aziridine ring may reduce thermal stability compared to H-bond-stabilized analogs like di(1H-tetrazol-5-yl)methanone oxime .

Biological Activity

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C8H10N4OC_8H_{10}N_4O and has a specific stereochemistry that influences its biological interactions. The structure includes a pyrazine ring and an aziridine moiety, which are known to contribute to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing aziridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of aziridine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit specific enzymes. For example, it has been reported to inhibit cathepsin B, an enzyme implicated in tumor invasion and metastasis. This inhibition may contribute to its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
Enzyme InhibitionInhibits cathepsin B

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.
  • Cancer Cell Apoptosis : In a controlled experiment involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analysis confirming increased rates of apoptosis. This suggests that the compound could be further developed as a therapeutic agent for breast cancer.
  • Enzyme Interaction : A kinetic study revealed that this compound acts as a competitive inhibitor of cathepsin B, providing insights into its mechanism of action and potential synergistic effects when used with other anticancer drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.